4-Cyano-1H-Pyrrol-2-carbonsäure

Übersicht

Beschreibung

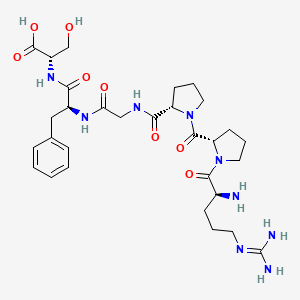

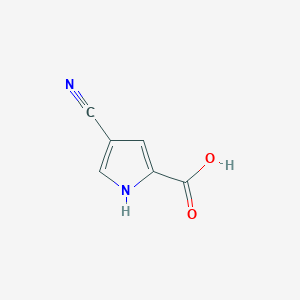

4-Cyano-1H-pyrrole-2-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring containing one nitrogen atom. The cyano group attached to the fourth position and the carboxylic acid group at the second position on the pyrrole ring are functional groups that significantly influence the reactivity and properties of the molecule.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One approach involves the unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure . Another efficient synthesis method for pyrrole derivatives, specifically 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxamides, is carried out via a simple three-component reaction between arylidenmalononitrile, malononitrile, and hydroxylamine hydrochloride in solvent-free conditions . These methods highlight the versatility of pyrrole synthesis, allowing for the introduction of various substituents at different positions on the pyrrole ring.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex and diverse. For instance, the crystal and molecular structure of a related compound, ethyl 2-amino-3-cyano-1′-cyclohexyl-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylate, was determined by X-ray analysis . This analysis is crucial for understanding the three-dimensional arrangement of atoms in the molecule and can provide insights into the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, 2-cyano-4-pyrone, a related compound, reacts with amines and hydrazines, leading to the opening of the pyrone ring and substitution of the cyano group to form different products . Additionally, pyrrole-2-carboxylic acid has been used as a ligand in Cu-catalyzed reactions of primary anilines with aryl halides, demonstrating its utility in facilitating bond formation between different organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-cyano-1H-pyrrole-2-carboxylic acid are influenced by its functional groups. The cyano group is a strong electron-withdrawing group, which can affect the acidity of the carboxylic acid and the overall stability of the molecule. The aromatic nature of the pyrrole ring contributes to the compound's stability and potential for π-π interactions. These properties are essential for understanding the behavior of the compound in different environments and its potential applications in various chemical reactions.

Wissenschaftliche Forschungsanwendungen

Ich habe mehrere Anwendungen für Pyrrolderivate gefunden, darunter 4-Cyano-1H-Pyrrol-2-carbonsäure. Hier ist eine umfassende Analyse mit Schwerpunkt auf einzigartigen Anwendungen:

Synthese von Cholecystokinin-Antagonisten

Diese Verbindung wird bei der Synthese von Cholecystokinin-Antagonisten verwendet, die in der gastrointestinalen Forschung eingesetzt werden und aufgrund ihrer anxiolytischen Wirkungen möglicherweise zur Behandlung von Angst- und Panikstörungen eingesetzt werden könnten .

Benzopyran-Antihypertensiva

Es dient als Vorläufer bei der Synthese von Benzopyran-Antihypertensiva, die zur Behandlung von Bluthochdruck eingesetzt werden könnten .

Synthese von Azepinedionen

Azepinedione, die ein potenzielles Antipsychotikum und Antidepressivum darstellen, können unter Verwendung dieser Verbindung als Zwischenprodukt synthetisiert werden .

Therapeutische Verbindungen

Die Pyrroleinheit ist in verschiedenen therapeutisch wirksamen Verbindungen vorhanden, darunter Fungizide, Antibiotika, entzündungshemmende Medikamente, cholesterinsenkende Medikamente, Antitumormittel und mehr .

Zwischenprodukt der organischen Synthese

Es wird häufig als Zwischenprodukt der organischen Synthese verwendet, da es aufgrund seiner Reaktivität verschiedene heterocyclische Verbindungen bilden kann .

Chemischer Rohstoff

Jüngste Studien haben die Synthese von Pyrrol-2-carbonsäure aus Cellulose und Chitin als Rohstoffen untersucht, was sein Potenzial als nachhaltiger chemischer Rohstoff aufzeigt .

Safety and Hazards

4-cyano-1H-pyrrole-2-carboxylic Acid is an organic compound that poses certain potential hazards to humans . During handling or usage, appropriate safety measures should be taken, such as wearing protective gloves, glasses, and masks . It should be stored in a dry, well-ventilated place away from light, heat sources, and oxidizing agents .

Zukünftige Richtungen

4-cyano-1H-pyrrole-2-carboxylic Acid has potential synthetic and biological applications. It can be used in the synthesis of other organic compounds, including drugs and pesticides . It also plays a significant role in the synthesis of various pyrrole derivatives, which are important in the field of organic chemistry and pharmaceuticals.

Eigenschaften

IUPAC Name |

4-cyano-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c7-2-4-1-5(6(9)10)8-3-4/h1,3,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEZQFNKTQKVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473002 | |

| Record name | 4-cyano-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80242-24-6 | |

| Record name | 4-cyano-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyano-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.